2-(2-Fluoro-4-(oxetan-3-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-4-(oxetan-3-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic synthesis due to its unique structural features and reactivity. The presence of the oxetane ring and the boronic ester moiety makes it a valuable building block for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an appropriate precursor to form the oxetane ring, followed by the reaction with a boronic ester reagent under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-(oxetan-3-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
2-(2-Fluoro-4-(oxetan-3-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-(oxetan-3-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity as a boronic ester. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The oxetane ring can also participate in ring-opening reactions, leading to the formation of various functionalized products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Fluoro-4-(oxetan-3-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the oxetane ring and the boronic ester group. This combination provides distinct reactivity and stability, making it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H20BFO4 |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
2-[2-fluoro-4-(oxetan-3-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)12-6-5-10(7-13(12)17)19-11-8-18-9-11/h5-7,11H,8-9H2,1-4H3 |
InChI Key |
CMGUNMWZALFPSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3COC3)F |
Origin of Product |
United States |
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